![molecular formula C18H14ClN3OS B2814028 5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024157-52-5](/img/structure/B2814028.png)
5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)- N -arylacetamide derivatives are designed, synthesized, and evaluated in vitro for their urease inhibitor activities. The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Methodologies
Innovative synthetic routes have been developed to create various derivatives of quinazolinone and related heterocycles. For instance, an efficient ionic liquid-mediated synthesis has been reported for substituted thiazoloquinazoline derivatives, showcasing an environmentally benign two-step process that yields desired products in excellent yields (Yadav, Dhakad, & Sharma, 2013). Similarly, novel synthetic approaches for creating 2,3-dihydroimidazoquinazolinones through reactions of aminothiobenzamide with isocyanates have been documented, highlighting the versatility in generating structurally diverse quinazolinone scaffolds (Shiau, Chern, Tien, & Liu, 1989).
Structural and Vibrational Spectroscopic Analysis
Detailed molecular structure and reactivity studies have been conducted on quinazolinone derivatives, including DFT (Density Functional Theory) calculations, molecular docking, and antitumor activity assessments. These studies provide insights into the compounds' electronic properties, molecular geometries, and potential interactions with biological targets. For example, the synthesis, crystal structure, and molecular docking of specific triazoloquinazolinone derivatives reveal their potential interaction with SHP2 protein, suggesting avenues for therapeutic applications (Wu et al., 2022).
Biological Activities
Antimicrobial and Antioxidant Properties
A variety of quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, some compounds have shown potent inhibitory action against bacterial strains and significant antioxidant potential, suggesting their utility in developing new antimicrobial and antioxidant agents (Kumar, Sharma, Kumari, & Kalal, 2011).
Antihypertensive and Anti-inflammatory Activities
The synthesis of triazoloquinazolinone derivatives with satisfactory antihypertensive activity upon evaluation in anesthetized rats has been reported, indicating their potential as antihypertensive agents. Additionally, some synthesized quinazolinone derivatives have demonstrated anti-inflammatory and analgesic activities, further underscoring the therapeutic potential of these compounds (Hsu, Hwang, Hsu, Huang, & Liu, 2003).
properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-17(23)22-16(20-11)14-4-2-3-5-15(14)21-18(22)24-10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHOUZISGDHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

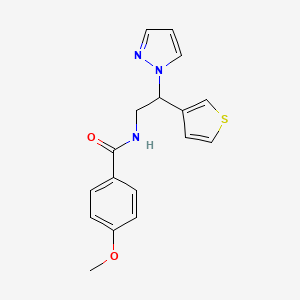
![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)
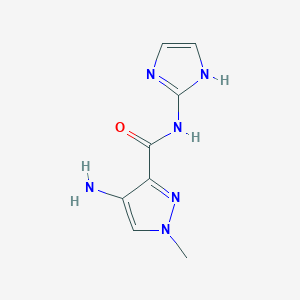

![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazin-2-one](/img/structure/B2813959.png)
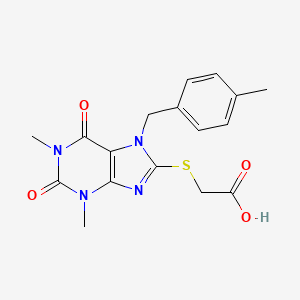
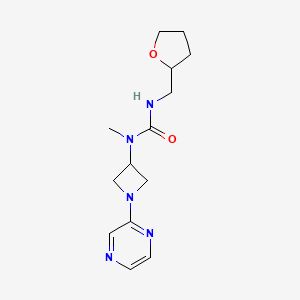

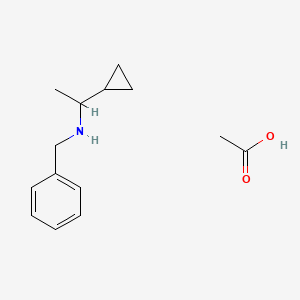
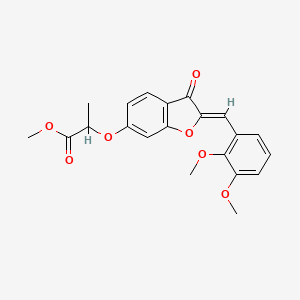
![1-(4-fluorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)